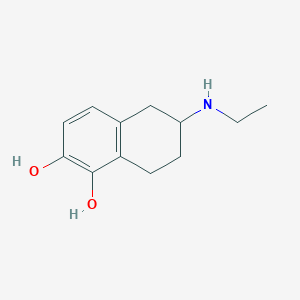
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound characterized by its unique structure, which includes an ethylamino group attached to a tetrahydronaphthalene backbone with two hydroxyl groups at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized by introducing hydroxyl groups at positions 1 and 2 through a hydroxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a fully saturated hydrocarbon.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets within biological systems. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s overall bioactivity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparación Con Compuestos Similares
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a methylamino group instead of an ethylamino group.
6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a propylamino group.
Uniqueness: 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of the ethylamino group, which may confer different chemical and biological properties compared to its methylamino and propylamino analogs. The ethyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,13-15H,2,4-5,7H2,1H3 |
Clave InChI |
RXGBCODWKWHLMT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CCC2=C(C1)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)


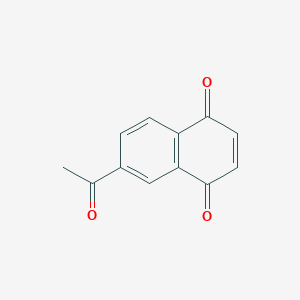
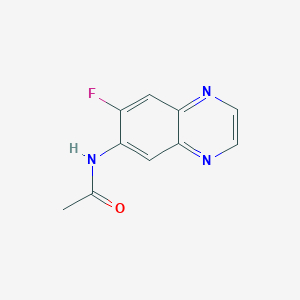
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
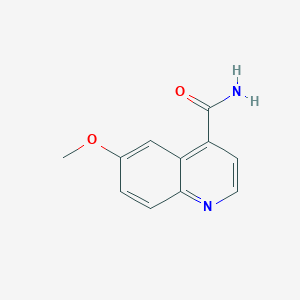
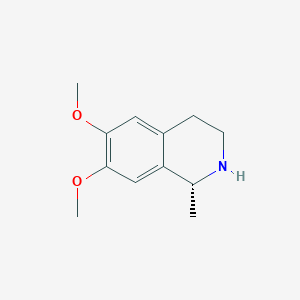
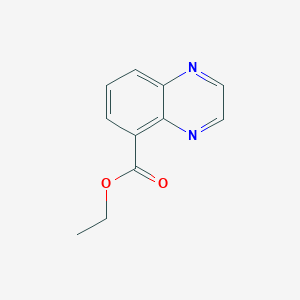
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
